2,6-Dichlorophenanthridine
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Overview
Description
2,6-Dichlorophenanthridine: is a chemical compound with the molecular formula C13H7Cl2N . It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenanthridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorophenanthridine typically involves the chlorination of phenanthridine. One common method includes the reaction of phenanthridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. This can include the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorophenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dihydro-2,6-dichlorophenanthridine.
Substitution: Formation of various substituted phenanthridine derivatives.
Scientific Research Applications
2,6-Dichlorophenanthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems, particularly in electron transfer reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenanthridine involves its interaction with molecular targets such as enzymes and receptors. It can act as an electron acceptor in redox reactions, influencing various biochemical pathways. The presence of chlorine atoms enhances its reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
Phenanthridine: The parent compound without chlorine substitutions.
2,7-Dichlorophenanthridine: A similar compound with chlorine atoms at different positions.
2,6-Dibromophenanthridine: A bromine-substituted analog.
Uniqueness: 2,6-Dichlorophenanthridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective reactivity is required .
Properties
CAS No. |
38052-81-2 |
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Molecular Formula |
C13H7Cl2N |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
2,6-dichlorophenanthridine |
InChI |
InChI=1S/C13H7Cl2N/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H |
InChI Key |
BTISIQJTOTUWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2Cl |
Origin of Product |
United States |
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